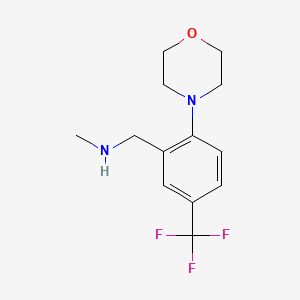

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine: is a chemical compound with the molecular formula C₁₃H₁₇F₃N₂O and a molecular weight of 274.28 g/mol It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a benzylamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine typically involves the following steps:

Formation of the Benzylamine Core: The initial step involves the preparation of the benzylamine core by reacting a suitable benzyl halide with an amine under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate product with morpholine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using suitable solvents and catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation Products: Oxides, ketones.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated derivatives, substituted amines.

Aplicaciones Científicas De Investigación

Chemistry: N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is utilized as a probe to study biochemical pathways and interactions due to its unique structural features.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with specific binding sites, modulating the activity of the target molecules and influencing biochemical pathways.

Comparación Con Compuestos Similares

- N-methyl-2-morpholino-4-(trifluoromethyl)benzylamine

- N-methyl-2-morpholino-6-(trifluoromethyl)benzylamine

- N-methyl-2-morpholino-5-(difluoromethyl)benzylamine

Uniqueness: N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine stands out due to the specific positioning of the trifluoromethyl group at the 5-position on the benzylamine core. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Actividad Biológica

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine (CAS No. 886851-52-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H17F3N2O. The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, potentially increasing their bioavailability and efficacy .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through methods involving nucleophilic substitution reactions, where morpholine derivatives are reacted with trifluoromethylated benzyl halides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these organisms indicate moderate effectiveness, suggesting potential use as an antimicrobial agent in clinical settings .

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it possesses cytotoxic effects against several cancer cell lines, including pancreatic cancer cell lines such as BxPC-3 and Panc-1. The IC50 values ranged from 0.051 µM to 0.066 µM, indicating strong antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (normal fibroblast) | 0.36 |

The proposed mechanism of action for this compound involves DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interference can lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Study 1: Anticancer Efficacy

A study conducted on various pancreatic cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The results indicated that extending exposure time increased cytotoxicity, suggesting a time-dependent effect on cell viability .

Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against fungal pathogens. The study revealed that while the compound was ineffective against Gram-negative bacteria like Escherichia coli , it showed significant antifungal activity against Candida albicans , comparable to established antifungal agents .

Propiedades

IUPAC Name |

N-methyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-17-9-10-8-11(13(14,15)16)2-3-12(10)18-4-6-19-7-5-18/h2-3,8,17H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZNBBVDDCKGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594640 |

Source

|

| Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-52-1 |

Source

|

| Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.